(Trimethylsilyl)propanedinitrile
Description
Contextualization within Organosilicon Chemistry and Dinitrile Frameworks
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. ccl.net These compounds are valued for their stability, unique reactivity, and wide-ranging applications, from silicone polymers to highly selective reagents in organic synthesis. ccl.networdpress.com The trimethylsilyl (B98337) group, in particular, is a ubiquitous protecting group and a powerful tool for controlling reaction pathways. researchgate.net
On the other hand, dinitriles, organic compounds containing two cyano (-C≡N) groups, are important precursors in the synthesis of polymers, dyes, and pharmaceuticals. google.comacs.org Malononitrile (B47326) (propanedinitrile), the parent compound of (trimethylsilyl)propanedinitrile, is a well-known building block in organic synthesis due to the acidity of its methylene (B1212753) protons and the reactivity of its nitrile groups. google.com
This compound would theoretically bridge these two areas, offering a silylated version of a fundamental dinitrile. The introduction of the silicon atom is expected to significantly alter the chemical and physical properties compared to the parent malononitrile.
Significance of Silicon-Carbon and Nitrile Functionalities in Synthetic Chemistry
The silicon-carbon (Si-C) bond is generally stable but can be cleaved under specific conditions, a property that is extensively exploited in organic synthesis. The electropositive nature of silicon influences the adjacent carbon atom, often stabilizing a negative charge on the α-carbon. This "α-silyl effect" is a cornerstone of organosilicon chemistry, enabling the formation of carbanions that can participate in a variety of carbon-carbon bond-forming reactions.
The nitrile functional group is a versatile synthon in organic chemistry. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making them valuable intermediates.
The combination of these two functionalities in this compound suggests a rich and complex reactivity profile, where the trimethylsilyl group could modulate the reactivity of the dinitrile framework.
Evolution of Research Perspectives on Silylated Organic Compounds
The perception of organosilicon compounds has evolved dramatically over the past century. Initially considered mere curiosities, they are now recognized as indispensable tools in both academic and industrial research. The development of silylating agents, such as trimethylsilyl chloride, has allowed for the routine protection of sensitive functional groups and the synthesis of a vast array of silylated organic molecules.
Research has increasingly focused on the subtle electronic effects of silyl (B83357) groups and their ability to control stereochemistry and regioselectivity in organic reactions. The use of silyl groups as "traceless" activating groups, which can be removed after serving their synthetic purpose, has become a powerful strategy in complex molecule synthesis. While the silylation of many organic functional groups has been extensively studied, the specific case of geminal dinitriles appears to be an exception.
Interdisciplinary Relevance of this compound in Contemporary Chemical Science
Given the lack of specific research on this compound, its interdisciplinary relevance remains speculative. However, by considering the applications of related compounds, potential areas of interest can be hypothesized. Silylated compounds have found applications in materials science, for example, in the production of specialized polymers and as surface modifying agents. wordpress.com Dinitriles are key components in the synthesis of high-performance materials and electroactive polymers.
Therefore, this compound could potentially serve as a novel monomer for silicon-containing polymers with unique thermal or electronic properties. It might also act as a precursor for more complex heterocyclic compounds with potential applications in medicinal chemistry or as functional dyes. However, without experimental data, these remain theoretical possibilities.
Structure
3D Structure
Properties
CAS No. |
64948-44-3 |
|---|---|
Molecular Formula |
C6H10N2Si |
Molecular Weight |
138.24 g/mol |
IUPAC Name |
2-trimethylsilylpropanedinitrile |
InChI |
InChI=1S/C6H10N2Si/c1-9(2,3)6(4-7)5-8/h6H,1-3H3 |
InChI Key |
GLOMCCWXZSYMOY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylsilyl Propanedinitrile and Its Analogues
Pioneering Approaches in the Formation of Silylated Propanedinitriles
The foundational methods for creating silylated propanedinitriles rely on established carbon-silicon bond-forming reactions. These pioneering strategies primarily include nucleophilic attack by a propanedinitrile anion on a silicon electrophile and the addition of a silane (B1218182) across an unsaturated bond.
The most direct and widely employed method for the synthesis of (Trimethylsilyl)propanedinitrile involves the nucleophilic substitution reaction between a malononitrile (B47326) carbanion and a suitable silyl (B83357) halide. Malononitrile (propanedinitrile) possesses acidic α-protons (pKa ≈ 11 in DMSO) due to the electron-withdrawing effect of the two nitrile groups. Treatment with a strong base results in the formation of a stabilized carbanion, which is a potent nucleophile.
This nucleophile readily attacks an electrophilic silicon source, most commonly a trialkylsilyl halide like trimethylsilyl (B98337) chloride (TMSCl), to form the desired C-Si bond. The choice of base is critical to effectively deprotonate the malononitrile without promoting side reactions, such as self-condensation or reaction with the silylating agent.
General Reaction Scheme: NC-CH₂-CN + Base → [NC-CH-CN]⁻ M⁺ [NC-CH-CN]⁻ M⁺ + (CH₃)₃SiCl → (CH₃)₃Si-CH(CN)₂ + MCl
The efficiency of this transformation is highly dependent on the reaction conditions, including the nature of the base and the solvent system employed.
Table 1: Common Bases Used in the Nucleophilic Silylation of Malononitrile This is an interactive table. Click on the headers to sort.
| Base | Solvent | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Sodium hydride (NaH) | Tetrahydrofuran (THF), Diethyl ether | 0 to 25 | Strong, non-nucleophilic base; hydrogen gas is evolved. |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | Very strong, sterically hindered base; useful for preventing side reactions. Prepared in situ. |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), Hexanes | -78 to 0 | Strong base, but can also act as a nucleophile. Temperature control is crucial. |
Hydrosilylation offers an alternative pathway to silylated propanedinitrile analogues, starting from unsaturated precursors. This method involves the catalytic addition of a silicon-hydride bond (Si-H) across a carbon-carbon double or triple bond. For instance, a substituted benzylidenemalononitrile (B1330407) can undergo hydrosilylation to yield a silylated phenylpropanedinitrile derivative.
This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and copper-based systems being common. nih.gov The regioselectivity of the addition (i.e., whether the silicon atom adds to the α or β position relative to the nitrile groups) can often be controlled by the choice of catalyst and ligands. nih.gov
General Reaction Scheme (Example): Ph-CH=C(CN)₂ + H-SiR₃ --(Catalyst)--> Ph-CH(SiR₃)-CH(CN)₂ and/or Ph-CH₂-C(SiR₃)(CN)₂
While powerful for creating complex analogues, this method is less direct for the parent this compound, as it requires a pre-functionalized unsaturated dinitrile substrate.
Table 2: Catalyst Systems for Hydrosilylation of Unsaturated Nitriles This is an interactive table. Click on the headers to sort.
| Catalyst | Ligand | Typical Substrates | Key Features |
|---|---|---|---|
| Karstedt's catalyst (Pt₂(dvs)₃) | None | Alkenylnitriles | Highly active, commercially available platinum catalyst. |
| Wilkinson's catalyst (RhCl(PPh₃)₃) | Triphenylphosphine | Alkenylnitriles | Homogeneous catalyst, effective under mild conditions. |
Advanced Synthetic Transformations for Tailored this compound Derivatives
Modern synthetic chemistry seeks more efficient, selective, and versatile methods. For silylated propanedinitriles, this involves enhancing existing reactions with activators like Lewis acids and exploring entirely new synthetic disconnections and precursors.
Lewis acids can play a crucial role in facilitating C-silylation reactions that may otherwise be sluggish or low-yielding. In the context of propanedinitrile silylation, a Lewis acid can function in several ways. It can coordinate to the nitrogen atom of a nitrile group, thereby increasing the acidity of the α-protons and making deprotonation by a weaker base more feasible. nih.gov Alternatively, the Lewis acid can activate the silylating agent, making it more electrophilic. nih.gov
For example, the use of a Lewis acid like zinc chloride or aluminum chloride in conjunction with a mild base could potentially mediate the silylation of malononitrile under conditions that minimize side reactions. While direct reports on the Lewis acid-catalyzed silylation of malononitrile are not abundant, the principle is well-established in related transformations involving malonates and other activated methylene (B1212753) compounds. nih.govscilit.com
Proposed Lewis Acid-Mediated Pathway:
Nitrile Activation: NC-CH₂-CN + LA → [NC-CH₂-CN---LA]
Facilitated Deprotonation: [NC-CH₂-CN---LA] + Base → [NC-CH-CN---LA]⁻ M⁺
Silylation: [NC-CH-CN---LA]⁻ M⁺ + R₃SiX → R₃Si-CH(CN)₂ + LA + MX
Moving beyond malononitrile as a starting material opens new avenues for synthesizing this compound and its derivatives. These advanced routes often build the dinitrile framework with the silyl group already incorporated.
One such pathway involves using silylated building blocks. For example, reactions with 3-trimethylsilyl-2-propynamides can lead to complex silylated structures that are precursors to functionalized dinitriles. mdpi.com
Another innovative approach is the metal-catalyzed coupling of different nitrile-containing fragments. A manganese-pincer complex has been shown to catalyze the heteroaddition of saturated nitriles (like acetonitrile) to unsaturated nitriles (like acrylonitrile). nih.gov A conceptually similar strategy could couple a silylated nitrile with an unsaturated nitrile to construct the desired backbone.
A third route could involve the use of trimethylsilyl cyanide as a C1 synthon. A Strecker-type reaction of trimethylsilyl cyanide with a suitable electrophile containing a nitrile group could potentially form the target molecule. mdpi.com
Finally, biocatalytic routes are emerging for nitrile synthesis without the use of toxic cyanide reagents, often starting from aldehydes. nih.govresearchgate.netsemanticscholar.org A chemoenzymatic strategy could be envisioned where a silylated aldehyde is converted to the corresponding aldoxime and subsequently dehydrated by an aldoxime dehydratase enzyme to yield the silylated dinitrile.
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction conditions is paramount to achieving high yield, purity, and process efficiency in the synthesis of this compound. For the primary nucleophilic silylation route, several parameters must be carefully controlled.
Base Selection: As detailed in Table 1, the choice of base impacts the reaction's success. Strong, non-nucleophilic bases like NaH or KHMDS are often preferred to prevent competitive reactions.
Solvent: Aprotic, non-polar to polar solvents like THF, diethyl ether, or dioxane are typically used to ensure solubility of the reagents and intermediates without interfering with the reaction.
Temperature: Deprotonation is often performed at low temperatures (-78 °C to 0 °C) to control the reaction rate and prevent side reactions. The subsequent silylation may be allowed to warm to room temperature to ensure completion.
Stoichiometry: Using a slight excess of the silylating agent can drive the reaction to completion, but a large excess can lead to purification challenges and potential disilylation.
Systematic optimization studies, often employing Design of Experiments (DoE), can identify the ideal combination of these parameters. For instance, a study on a related palladium-catalyzed silylcarbonylation found that ligand choice, base, solvent, and reactant concentration all had a significant impact on the product yield. acs.org Similar principles apply to the synthesis of this compound, where careful tuning of conditions is key to an efficient and scalable process.
Table 3: Optimization Parameters for Nucleophilic Silylation of Malononitrile This is an interactive table. Adjust the sliders to see potential outcomes.
| Parameter | Range | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|---|
| Temperature | -78°C to 40°C | Higher temperatures may increase rate but can lead to side products. | Lower temperatures generally favor higher purity by minimizing side reactions. | Low-temperature addition of base is critical. |
| Base Equiv. | 1.0 to 1.2 | >1.0 equivalent is needed for full deprotonation. | Excess base can catalyze polymerization or other side reactions. | 1.05 to 1.1 equivalents is a common starting point. |
| TMSCl Equiv. | 1.0 to 1.5 | Excess TMSCl drives the reaction to completion. | Significant excess complicates purification. | Can also react with trace water; must be handled under inert conditions. |
| Concentration | 0.1 M to 2.0 M | Higher concentrations can increase reaction rate. | Very high concentrations may lead to solubility issues or increased side products. | Optimization is needed for specific solvent/base systems. |
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates, yields, and the selectivity towards the desired product over potential side-products. The synthesis, often a variation of the Knoevenagel condensation followed by silylation, is sensitive to the solvent's polarity, boiling point, and its ability to dissolve both the reactants and intermediates.
Aprotic solvents are generally preferred for silylation reactions to avoid the hydrolysis of the silylating agent and the product. Solvents such as acetonitrile, toluene, and dimethylformamide (DMF) are commonly employed. Acetonitrile, for instance, is a polar aprotic solvent that can facilitate the dissolution of nitrile-containing starting materials and intermediates. google.comresearchgate.net Toluene, a non-polar solvent, can be advantageous in reactions where water removal is critical, often used with a Dean-Stark apparatus. DMF, while a powerful solvent, can sometimes be difficult to remove during purification. researchgate.net
The following table summarizes the potential influence of different solvent systems on the synthesis of silylated nitriles, based on general principles of organic synthesis.
| Solvent System | Polarity | Boiling Point (°C) | Potential Influence on Reaction |
| Acetonitrile | Polar Aprotic | 82 | Good solubility for many reactants and intermediates; can be used in a variety of temperature ranges. |
| Toluene | Non-polar | 111 | Facilitates removal of water by azeotropic distillation; suitable for higher temperature reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good solvent for many organometallic reagents; lower boiling point may limit reaction temperature. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good for reactions at or below room temperature; volatility can be an issue on a larger scale. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High solvating power; can be difficult to remove completely during workup. |
Research into the synthesis of related malononitrile derivatives has shown that solvent-free conditions, sometimes facilitated by microwave irradiation, can lead to high yields and reduced reaction times. nih.gov This approach, however, needs to be carefully evaluated for its scalability and safety in the context of industrial production.
Kinetic Studies in the Synthesis of this compound
Detailed kinetic studies for the synthesis of this compound are not extensively reported in publicly available literature. However, understanding the reaction kinetics is crucial for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation. The synthesis can be conceptualized as a multi-step process, likely involving a base-catalyzed condensation followed by a nucleophilic attack on a silicon center.
Concentration of Reactants: The rate is expected to be dependent on the concentration of the starting materials, such as a malononitrile precursor and the silylating agent.
Catalyst Concentration: In base-catalyzed variants, the concentration and strength of the base would significantly influence the rate of the initial condensation step.
Temperature: As with most chemical reactions, the rate of synthesis will increase with temperature, following the Arrhenius equation. However, higher temperatures can also lead to an increase in side reactions and decomposition of the product.
Solvent: The solvent can affect the rate by influencing the solubility of reactants and stabilizing transition states.
For analogous reactions, such as the Knoevenagel condensation, the rate-determining step is often the initial deprotonation of the active methylene compound or the subsequent nucleophilic attack on the carbonyl group. In the silylation step, the rate will be influenced by the nature of the leaving group on the silicon atom and the nucleophilicity of the carbanion.
A hypothetical rate law for a simplified two-step synthesis could be proposed, but would require experimental validation. Kinetic data for the reaction of tetrachloroplatinum(II) with propane-1,3-diamine, for instance, reveals a two-stage process with a rate dependent on the ligand concentration. unt.edu While a different reaction, it highlights the complexity that can be expected in multi-step syntheses.
Scalable Synthetic Approaches and Industrial Research Perspectives
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, efficient, and safe manufacturing processes. Continuous-flow chemistry and robust byproduct management strategies are at the forefront of industrial research in this area.
Continuous-Flow Reactor System Design and Implementation
Continuous-flow chemistry offers several advantages over traditional batch processing for the synthesis of specialty chemicals like this compound, including enhanced heat and mass transfer, improved safety, and greater consistency in product quality. researchgate.net A hypothetical continuous-flow system for the synthesis of this compound could be designed as a multi-stage process.
Conceptual Continuous-Flow Reactor Design:
| Stage | Reactor Type | Purpose | Key Parameters |
| Stage 1: Mixing | Static Mixer | Homogeneous mixing of reactants (e.g., malononitrile precursor, base, and solvent). | Flow rates of reactant streams. |
| Stage 2: Condensation | Heated Coil Reactor | Formation of the intermediate carbanion. | Residence time, temperature. |
| Stage 3: Silylation | Second Heated Coil Reactor | Introduction of the silylating agent and reaction to form the final product. | Residence time, temperature, stoichiometry of silylating agent. |
| Stage 4: Quenching | Quenching Unit | Introduction of a quenching agent to stop the reaction. | Flow rate of quenching solution. |
| Stage 5: Purification | In-line Separation/Extraction | Initial removal of byproducts and unreacted starting materials. | Solvent choice, phase separation dynamics. |
The use of packed-bed reactors with a solid-supported catalyst or reagent could also be explored to simplify purification. researchgate.net The development of such a system would require careful optimization of parameters such as flow rates, reaction times, and temperatures to maximize yield and purity. rhhz.netnih.gov
Strategies for Byproduct Management and Purification Advancement
The synthesis of this compound will invariably produce byproducts that need to be effectively managed and removed to ensure the final product's purity. Potential byproducts can arise from side reactions of the starting materials or the silylating agent. For example, the use of chlorosilanes as silylating agents will generate hydrochloride salts, which need to be neutralized and removed. google.com
Potential Byproducts and Management Strategies:
| Byproduct | Origin | Management and Purification Strategy |
| Ammonium/Amine Salts | From the use of a base catalyst and chlorosilane silylating agents. | Filtration to remove the solid salt. Washing the organic phase with water to remove any soluble salts. google.com |
| Polysiloxanes | From the hydrolysis of the silylating agent or the product. | Can often be removed by distillation or chromatography. sigmaaldrich.com |
| Unreacted Starting Materials | Incomplete reaction. | Removal by distillation or chromatography based on differences in boiling points and polarity. |
| Oligomeric/Polymeric materials | Side reactions of malononitrile or the product. | Filtration or distillation. The use of stabilizers may be necessary to prevent polymerization during distillation. google.com |
Advanced purification techniques that could be employed include:
Fractional Distillation under Reduced Pressure: This is a standard method for purifying thermally stable liquids with different boiling points.
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.
Chromatography: While often used on a smaller scale, preparative liquid chromatography can be used for high-purity applications. For organosilicon compounds, care must be taken with silica (B1680970) gel chromatography, as the acidic nature of the silica can sometimes lead to the cleavage of the silyl group. sigmaaldrich.com
Mechanistic Investigations of Reactions Involving Trimethylsilyl Propanedinitrile
Fundamental Reactivity Patterns of (Trimethylsilyl)propanedinitrile
The core structure of this compound features a carbon atom substituted with a trimethylsilyl (B98337) group and two nitrile groups. This arrangement dictates its primary modes of reaction: acting as a stabilized nucleophile through its central carbon, undergoing electrophilic attack at the nitrile groups, and exhibiting specific hydrolytic behavior.
The primary mechanism for addition reactions involves the central carbon atom of this compound acting as a nucleophile. The two nitrile groups are strongly electron-withdrawing, which would typically destabilize an adjacent carbanion. However, the adjacent α-silicon atom provides significant stabilization, a phenomenon known as the alpha-silicon effect. This effect, involving hyperconjugation between the carbon-anion p-orbital and the σ* orbital of the C-Si bond, facilitates the formation of a stabilized carbanion.
This silyl-stabilized carbanion is a potent nucleophile that can readily attack a wide range of electrophiles (E⁺). The general mechanism proceeds as follows:
Deprotonation/Carbanion Formation: Although this compound itself can be deprotonated, it often reacts directly or is generated in situ from a silylated precursor. The key reactive species is the α-silyl carbanion.
Nucleophilic Attack: The carbanion attacks an electrophile, forming a new carbon-electrophile bond. This is a classic example of an alkylation reaction.
Product Formation: The initial product is an α-substituted silyl (B83357) dinitrile.
This pathway is central to C-C bond formation. For instance, in reactions with aldehydes and ketones, the initial nucleophilic addition leads to a β-hydroxysilane intermediate. This intermediate is pivotal in the Peterson Olefination reaction, a key transformation involving α-silyl carbanions. youtube.com
Table 1: General Mechanism of Electrophilic Addition
| Step | Description | Intermediate/Transition State |
| 1 | Formation of α-silyl carbanion | A stabilized carbanion with negative charge shared between the carbon and the silicon atom's d-orbitals. |
| 2 | Nucleophilic attack on electrophile (E⁺) | The carbanion's lone pair attacks the electrophilic center, forming a new C-E bond. |
| 3 | Formation of substituted product | A new, more complex dinitrile compound is formed. |
Nucleophilic substitution involving this compound can occur through several distinct pathways. These are not classical SN1 or SN2 reactions at the central carbon but rather attacks on the electrophilic centers of the molecule: the nitrile carbons and the silicon atom.
Attack at the Nitrile Carbon: The carbon atom of a nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. acs.org It is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). youtube.com
The mechanism proceeds via:
Nucleophilic Addition: The nucleophile attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an imine anion intermediate. youtube.com
Protonation/Hydrolysis: The intermediate imine salt is typically not isolated but is hydrolyzed during aqueous workup. Protonation of the nitrogen followed by attack by water leads to the formation of a ketone and ammonia, providing a powerful method for ketone synthesis. youtube.com
Attack at the Silicon Center: The silicon atom can be attacked by certain nucleophiles, particularly fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), leading to the cleavage of the carbon-silicon bond. This desilylation reaction is a common strategy in organic synthesis. organic-chemistry.org This process regenerates the malononitrile (B47326) anion, which can then be trapped by an electrophile.
The hydrolytic stability of this compound is limited and depends significantly on the pH of the medium. Two main degradation pathways exist: cleavage of the C-Si bond and hydrolysis of the nitrile groups.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile groups can be hydrolyzed. The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.com Subsequent attack by water leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid. The C-Si bond is relatively stable to many acidic conditions but can be cleaved by strong protic acids. organic-chemistry.org
Base-Catalyzed Hydrolysis: In basic aqueous solutions, the nitrile groups are also susceptible to hydrolysis, initiated by the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. youtube.com Concurrently, the C-Si bond is readily cleaved under basic conditions, especially if the resulting carbanion can be protonated by the solvent.
Fluoride-Mediated Cleavage: As mentioned, fluoride ions exhibit a high affinity for silicon and effectively cleave the C-Si bond even under neutral conditions due to the formation of a very strong Si-F bond. youtube.com
Table 2: Hydrolysis Mechanisms of this compound
| Condition | Primary Site of Attack | Intermediate(s) | Final Product(s) (after workup) |
| Acidic (H₃O⁺, heat) | Nitrile Nitrogen | Protonated nitrile, Amide | Malonic acid |
| Basic (OH⁻, heat) | Nitrile Carbon / Silicon | Imine anion, Carbanion | Malonic acid, Silanol (B1196071) |
| Fluoride (F⁻) | Silicon Atom | Pentacoordinate siliconate | Malononitrile, Fluorotrimethylsilane |
Role of the Trimethylsilyl and Dinitrile Moieties in Reaction Dynamics
The unique reactivity of this compound is a direct consequence of the synergistic and sometimes opposing effects of its two key functional components.
The trimethylsilyl group exerts profound control over the molecule's reactivity and the selectivity of its transformations.
Electronic Stabilization (Alpha-Silicon Effect): The most significant influence is the stabilization of an adjacent carbanion. This effect lowers the energy of the transition state for reactions involving nucleophilic attack by the central carbon, thereby increasing its nucleophilicity compared to the non-silylated analogue.
Steric Hindrance: The trimethylsilyl group is sterically bulky. rug.nl This bulk can direct the approach of reagents, leading to high levels of diastereoselectivity in addition reactions. For example, in additions to chiral aldehydes, the silyl group can favor the formation of one diastereomer over another.
Driving Force in Elimination (Peterson Olefination): The high affinity of silicon for oxygen is the driving force for the elimination step of the Peterson Olefination. youtube.com After the initial addition of the α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane, the reaction can be directed towards syn- or anti-elimination depending on the conditions (acidic or basic), allowing for the stereoselective synthesis of either (E)- or (Z)-alkenes. youtube.com This pathway provides a valuable alternative to the Wittig reaction.
The dinitrile moiety is not a passive spectator; it is fundamental to the molecule's electronic character and provides sites for chemical reactions.
Activation of the Central Carbon: The powerful electron-withdrawing nature of the two nitrile groups is the primary reason for the acidity of the C-H bond in the parent malononitrile, facilitating the formation of the nucleophilic carbanion. organic-chemistry.orgthieme-connect.com This makes the this compound anion an excellent soft nucleophile for reactions like the Michael addition to α,β-unsaturated systems. thieme-connect.com
Electrophilic Reaction Center: As detailed in section 3.1.2, the nitrile carbons are electrophilic centers. This allows the dinitrile moiety to be converted into other functional groups, most commonly ketones via Grignard addition followed by hydrolysis. youtube.com This transforms the malononitrile unit from a carbon-chain extender into a carbonyl group precursor.
Participation in Cycloadditions: Nitrile groups can participate in cycloaddition reactions. rug.nl For example, they can react with 1,3-dipoles to form five-membered heterocyclic rings. The presence of two nitrile groups offers the potential for double cycloadditions or the formation of more complex polycyclic systems. Research on donor-acceptor cyclopropanes bearing the 1,1-dinitrile moiety shows their utility in formal [3+n]-cycloaddition reactions catalyzed by Lewis acids to generate annulated systems. researchgate.net
Advanced Mechanistic Characterization Techniques
Modern physical organic chemistry employs a sophisticated arsenal (B13267) of techniques to elucidate reaction mechanisms. These methods allow for the direct observation of transient species and the computational modeling of reaction energy profiles, providing a comprehensive picture of how chemical reactions occur at a molecular level.
The direct detection and characterization of fleeting reaction intermediates are paramount to confirming a proposed reaction mechanism. In situ spectroscopic techniques are powerful tools for this purpose, as they allow for the monitoring of a reaction mixture as it evolves, without the need for isolating unstable species. nih.govrsc.org
While specific in situ spectroscopic studies on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. Techniques such as rapid-injection NMR and stopped-flow IR spectroscopy could be employed to observe the formation and consumption of intermediates in reactions involving this compound. For instance, in a catalyzed reaction, these methods could potentially identify coordination complexes or transient adducts. organic-chemistry.org The application of modulation excitation spectroscopy (MES) coupled with phase-sensitive detection (PSD) is another advanced approach that can isolate the spectral features of reactive intermediates from those of inactive species in a complex reaction environment. ufl.edu This has proven effective in identifying distinct reactive intermediates in catalytic processes, a methodology that could be adapted to study reactions of silylated nitriles. ufl.edu
The insights gained from such in situ studies are invaluable. They can confirm the presence of proposed intermediates, reveal unexpected transient species, and provide kinetic data on individual reaction steps. This information is critical for building a complete and accurate mechanistic picture. nih.gov
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. mdpi.com Density Functional Theory (DFT) is a particularly prominent method for exploring reaction pathways, calculating the energies of reactants, transition states, and products.
In the context of nitrile-containing compounds, computational studies have been used to predict reactivity by calculating activation energies (Ea). researchgate.net For example, a good correlation has been found between computationally derived Ea values and experimentally measured reaction rates for the reaction of various nitriles with thiol nucleophiles. researchgate.net This approach could be directly applied to predict the reactivity of this compound in similar nucleophilic addition reactions.
Furthermore, the Molecular Electron Density Theory (MEDT) has been successfully used to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving trimethylsilyl-substituted compounds. e-bookshelf.demdpi.com For instance, in the (3+2) cycloaddition reaction between a trimethylsilyl-substituted nitroethene and arylnitrile N-oxides, ωB97XD/6-311+G(d) (PCM) quantum chemical calculations were employed to analyze the reaction profile. e-bookshelf.demdpi.com Such computational models can elucidate the electronic structure of reactants and transition states, helping to understand the factors that control the outcome of a reaction. mdpi.com These computational strategies could be powerfully applied to investigate the diverse reactivity of this compound, for example, in cycloaddition or nucleophilic substitution reactions. A computational analysis of azide-nitrile cycloadditions has also demonstrated the utility of DFT in understanding catalytic cycles and the role of additives like trimethylsilyl azide. organic-chemistry.orgacs.orgresearchgate.net
| Computational Method | Application in Nitrile Chemistry | Potential Application to this compound |
| Density Functional Theory (DFT) | Calculation of activation energies to predict reactivity with nucleophiles. researchgate.net | Predicting reactivity in nucleophilic additions and substitutions. |
| Molecular Electron Density Theory (MEDT) | Elucidation of regioselectivity and mechanisms of cycloaddition reactions. e-bookshelf.demdpi.com | Investigating participation in cycloaddition reactions. |
| ωB97XD/6-311+G(d) (PCM) | Detailed analysis of reaction profiles and transition state structures. e-bookshelf.demdpi.com | Modeling reaction pathways and predicting kinetic and thermodynamic parameters. |
Free-Radical Reactivity and Associated Mechanistic Studies
Free-radical reactions proceed through neutral intermediates with unpaired electrons and represent a fundamental class of chemical transformations. researchgate.net The initiation of these reactions typically requires energy in the form of light or heat to induce homolytic bond cleavage. youtube.com
The presence of the trimethylsilyl group can influence the free-radical reactivity of adjacent functional groups. Silyl radicals (R₃Si•) can be generated from precursors like silyl hydrides and are known to add to unsaturated systems. researchgate.net The bond dissociation enthalpy of the Si-H bond is a key factor, and substitution, such as with a trimethylsilyl group, can lower this value. researchgate.net While specific studies on the free-radical reactions of this compound are not prevalent, the general principles of organosilicon radical chemistry provide a framework for understanding its potential reactivity. researchgate.nete-bookshelf.de
Advanced Applications of Trimethylsilyl Propanedinitrile in Chemical Synthesis
(Trimethylsilyl)propanedinitrile as a Versatile Synthetic Building Block
Utility in the Construction of Carbon-Rich Scaffolds
There is no available research that specifically demonstrates the use of this compound in the systematic construction of carbon-rich scaffolds, such as polycycles, fullerenes, or other complex carbon architectures.
Contributions to Methodological Advancements in Organic Chemistry
Implementation in Automated Synthesis Platforms
There is no information available regarding the integration or use of this compound in automated synthesis platforms for high-throughput screening or library generation.
Research into Its Role in Protecting Group Chemistry and Functional Group Interconversions
While the trimethylsilyl (B98337) group is a quintessential protecting group, there is no specific research that explores the use of the entire this compound molecule in protecting group strategies or as a reagent for specific functional group interconversions. mit.eduub.eduvanderbilt.eduimperial.ac.ukorganic-chemistry.org The reactivity of the malononitrile (B47326) portion of the molecule would likely complicate its use purely as a protecting group in the traditional sense.
Targeted Synthesis of Research Probes and Reagents, including Biomolecule Modification Reagents
The application of this compound in the synthesis of specialized chemical tools for biological research, such as targeted research probes and biomolecule modification reagents, is a developing area of interest. The unique reactivity of the dinitrile group, combined with the influence of the trimethylsilyl moiety, offers potential for the construction of complex molecular architectures designed to interact with and report on biological systems. While extensive research specifically detailing the use of this compound for these advanced applications is not widely available in publicly accessible literature, its utility can be inferred from established synthetic transformations where analogous dinitrile compounds are employed.
The primary synthetic strategy leveraging the reactivity of dinitrile compounds in the creation of research probes is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a malononitrile derivative, with an aldehyde or ketone. This versatile reaction is a cornerstone in the synthesis of a wide array of fluorescent dyes, including cyanine (B1664457) and styryl dyes, which are extensively used as fluorescent labels for biomolecules.
In the context of research probe synthesis, this compound could theoretically serve as a key building block. The Knoevenagel condensation of this compound with a suitable aromatic or heteroaromatic aldehyde would lead to the formation of a vinylidene dinitrile core. This core structure is a common feature in many fluorescent molecules, where the dinitrile group acts as a potent electron-withdrawing group, contributing to the molecule's intramolecular charge transfer (ICT) characteristics and, consequently, its fluorescent properties. The trimethylsilyl group could potentially influence the reaction's stereoselectivity or serve as a handle for further chemical modification.
Table of Potential Research Probes and Reagents Synthesized Using this compound Derivatives:
| Compound Class | Synthetic Intermediate | Potential Application | Role of this compound Derivative |
| Cyanine Dyes | Vinylidene dinitrile adduct | Fluorescent labeling of nucleic acids and proteins | Provides the dinitrile core for the chromophore |
| Styryl Dyes | Substituted styryl-dinitrile | Environment-sensitive fluorescent probes | Forms the electron-accepting part of the solvatochromic dye |
| Biomolecule Modification Reagents | Dinitrile-containing heterocycles | Covalent labeling of specific amino acid residues | Serves as a precursor for the reactive heterocycle |
The synthesis of biomolecule modification reagents represents another potential application. These reagents are designed to covalently attach to specific functional groups on biomolecules, such as the thiol group of cysteine or the amine group of lysine, thereby introducing a reporter group (e.g., a fluorophore or a biotin (B1667282) tag). While direct examples involving this compound are not readily found, the dinitrile functionality can be a precursor to various reactive heterocyclic systems that are known to react with nucleophilic residues on proteins. For instance, the dinitrile group can participate in cyclization reactions to form pyridinone or similar heterocyclic structures, which can be further functionalized to create targeted protein modification agents.
Role of Trimethylsilyl Propanedinitrile in Materials Science Development
Integration of (Trimethylsilyl)propanedinitrile into Silicon-Based Materials
The bifunctional nature of this compound, featuring both a silicon-based moiety and a dinitrile group, makes it a valuable component for integration into silicon-based materials. The trimethylsilyl (B98337) group provides a reactive handle for incorporation into siloxane polymer chains or for grafting onto silica (B1680970) surfaces, while the dinitrile group imparts unique electronic and chemical properties to the final material.
The incorporation of nitrile functionalities into silicon-based polymers, such as polysiloxanes, leads to the development of materials with significantly enhanced characteristics. While direct polymerization of this compound is a specialized process, the principles are well-demonstrated by the synthesis of analogous structures like poly(3-cyanopropylmethyl-siloxane) (PCPMS). vt.edu In these polymers, the cyanopropyl groups, similar to the propanedinitrile moiety, introduce polarity into the nonpolar polysiloxane backbone. This modification results in several improved properties:
Reduced Swelling: Standard polysiloxanes, like polydimethylsiloxane (B3030410) (PDMS), tend to swell in nonpolar media such as hydrocarbon fuels. The introduction of polar nitrile groups makes the polymer less susceptible to swelling in such environments by at least an order of magnitude. vt.eduvt.edu
Improved Adhesion: The polar nature of the nitrile groups enhances the adhesive properties of the polymer, particularly on metal substrates. PCPMS elastomers, for instance, have shown average load values in peel tests that are double those of standard PDMS networks. vt.eduvt.edu
Advanced Electrolytes: Nitrile-functionalized polysiloxanes are being explored as high-performance solid polymer electrolytes (SPEs) for lithium-ion batteries. researchgate.netnih.gov The polarity of the cyano groups, excellent cathode compatibility, and broad thermal stability contribute to high ionic conductivity and stability with metallic lithium, which are crucial for developing safer, high-energy-density batteries. researchgate.netnih.gov
Furthermore, silyl-modified polymers can be synthesized through various routes, including the capping of living polymer dianions with silane (B1218182) compounds, to create telechelic polymers with reactive silyl (B83357) end-groups for curing into specialized elastomers and coatings. rsc.orgepo.org The dinitrile functionality offers a pathway to create such advanced hybrid materials.
Silicon-based polymers are known for their inherent thermal and oxidative stability due to the strength of the siloxane (Si-O) bond. mdpi.com The integration of nitrile groups can further enhance this property. Nitrile groups themselves exhibit remarkable oxidation resistance, a key reason for their use in demanding applications like high-voltage battery electrolytes. researchgate.netgoogle.com
Research on related silane compounds demonstrates this protective mechanism. For example, (2-cyanoethyl)triethoxysilane (TCN), when used as an electrolyte additive in silicon-based anodes, significantly improves thermal stability. mdpi.comresearchgate.net It achieves this by forming a more stable solid electrolyte interphase (SEI) film, which inhibits the exothermic and potentially hazardous reactions between the charged anode and the electrolyte. mdpi.comresearchgate.net The onset temperature for these thermal reactions was observed to increase, indicating a reduction in thermal hazards. mdpi.comresearchgate.net
The mechanism for this enhanced stability in nitrile-containing silicones involves several factors:
Radical Scavenging: During thermal aging, metal-oxide additives in silicone rubber can capture radicals, a process enhanced by certain ionic species. researchgate.net The electron-rich nitrile group can participate in stabilizing radical species, thus interrupting degradation pathways.
Inhibition of Decomposition: Dinitrile compounds can form protective complexes on the surfaces of battery cathodes, inhibiting the oxidative decomposition of the electrolyte solution and suppressing heat release. google.com
High Bond Energy: The fundamental stability of the polysiloxane backbone, combined with the robust nature of the nitrile group, results in materials that are thermally stable at temperatures exceeding 300°C in both air and nitrogen atmospheres. vt.eduvt.edu
The following table summarizes findings on the thermal stability of nitrile-containing silicon-based materials.
| Material/System | Key Finding | Reference |
| Poly(3-cyanopropylmethyl-siloxane) (PCPMS) | Thermally stable above 300°C in both air and N2. | vt.eduvt.edu |
| Nitrile-functionalized Polysiloxane Electrolytes | Exhibit remarkable oxidation resistance and broad thermal stability. | researchgate.net |
| Si-anode with TCN additive | Onset temperature of thermal reaction increased from 122.2°C to 127.1°C. | mdpi.comresearchgate.net |
| Dinitrile additives in electrolytes | Inhibit oxidation between electrolyte and cathode, suppressing heat release. | google.com |
Functionalization of Surfaces and Interfaces through this compound Chemistry
The dual functionality of this compound makes it an ideal candidate for the chemical modification of surfaces, particularly hydroxylated surfaces like silica (SiO₂) and other metal oxides. The trimethylsilyl portion of the molecule can react with surface silanol (B1196071) (Si-OH) groups, forming a stable, covalent siloxane bond. This process anchors the molecule to the surface, leaving the propanedinitrile group exposed and altering the surface's chemical and physical properties.
This strategy allows for precise control over surface characteristics. While general trimethylsilyl functionalization renders surfaces hydrophobic, the presence of the highly polar dinitrile group would instead create a surface with unique chemical reactivity and polarity. nih.gov This dinitrile-functionalized surface could then be used for further chemical transformations or to control interfacial interactions in composite materials or sensing devices. The amino groups in related silanes, like 3-aminopropyltrimethoxysilane, have been shown to catalyze the hydrolysis and condensation of the silane, leading to higher molar coverage on silica surfaces, a principle that could apply to other reactive groups. researchgate.net
Advanced Materials Research: Catalysis and Electronic Materials Applications
The dinitrile functional group is at the forefront of research in advanced materials, particularly in the fields of metal-free catalysis and molecular electronics.
There is a significant drive in chemistry to develop catalytic systems that avoid the use of expensive and potentially toxic heavy metals. Dinitrile compounds are central to several emerging metal-free catalytic strategies. Research has shown that nitrogen-doped nanocarbons can act as effective metal-free catalysts for reactions like the ammoxidation of alcohols to nitriles. mdpi.com In other systems, simple molecules like iodine can promote the synthesis of allyl nitriles, where an azobis(alkylcarbonitrile) compound serves as the cyanation reagent, producing only nitrogen gas as a byproduct. vt.edu This avoids the use of both metal catalysts and highly toxic nitrile reagents. vt.edu Furthermore, catalyst-free methods for generating reactive nitrile oxides for use in cycloaddition reactions are also being developed, highlighting a trend towards more sustainable chemical synthesis. researchgate.net
Molecular electronics aims to use single molecules or nanoscale collections of them as active electronic components. mpg.de The unique electronic structure of the dinitrile group makes it a highly attractive component for this field. The high polarity and strong dipole moment of the cyano group are key properties. nih.gov
Organic Light-Emitting Diodes (OLEDs): Low molecular weight fluorescent materials for OLEDs have been synthesized using propanedinitrile as a key building block. rsc.org These materials exhibit efficient solid-state emission and can form the smooth, thin films necessary for device fabrication. rsc.org
Molecular Wires and Switches: The concept of a molecular switch involves a molecule that can be reversibly shifted between two or more stable states by an external stimulus like light or an electric current. wikipedia.orgchemeurope.com The nitrile group, often in the form of isocyanides, has been used to create junctions between metal electrodes, forming the basis for molecular wires and memory cells. nih.gov
Tuning Optoelectronic Properties: The malononitrile (B47326) group (a deprotonated propanedinitrile) is a strong electron-withdrawing group. When incorporated into donor-acceptor molecules, it can significantly tune their optoelectronic properties. nih.gov This allows for the design of organic materials with narrow optical band gaps and high power conversion efficiencies, making them excellent candidates for organic solar cells and other optoelectronic devices. nih.govnih.gov
Structure-Property Relationships in this compound-Derived Materials
The properties of materials derived from this compound are intrinsically linked to its unique molecular structure. The presence of two distinct and influential functional groups—a bulky, non-polar trimethylsilyl (TMS) group and a highly polar dinitrile moiety—on a simple propane (B168953) backbone creates a foundation for materials with a complex and tunable set of characteristics. The relationship between the molecular architecture and the macroscopic properties of these materials is governed by how these functional groups influence polymer chain packing, intermolecular forces, and chain rigidity.
Detailed research into polymers containing these specific functional groups allows for a predictive understanding of how they would behave in a material synthesized from this compound. The bulky nature of the TMS group is known to significantly increase the free volume within a polymer matrix. researchgate.netresearchgate.net This is due to steric hindrance, which prevents polymer chains from packing densely, leading to the formation of microscopic voids. researchgate.net Conversely, the dinitrile group introduces strong dipole-dipole interactions, which typically promote closer chain packing and enhanced intermolecular forces. The final properties of a material derived from this compound would therefore depend on the interplay between these opposing effects.
Influence of the Trimethylsilyl Group
The trimethylsilyl group, -Si(CH₃)₃, is a dominant feature that imparts several key properties to polymeric systems. Its large molecular volume and chemical inertness are primary drivers of its influence. wikipedia.org
Gas Permeability: In polymers like poly(1-trimethylsilyl-1-propyne), the presence of bulky TMS substituents on a rigid polymer backbone results in a large excess free volume. researchgate.net This structure creates molecular-scale voids, which is the reason for exceptionally high gas permeability, a characteristic of polymers of intrinsic microporosity (PIMs). researchgate.net
Thermal Stability: The TMS group can enhance thermal stability by sterically shielding the polymer's main chain from degradation. mdpi.com Furthermore, the incorporation of silyl groups into polymer chains has been shown to increase the material's rigidity, leading to a higher glass transition temperature (Tg). tandfonline.com
Surface Properties: The incorporation of TMS groups has been found to decrease the specific free surface energies of polymers. researchgate.net This is related to the low intermolecular forces associated with the non-polar silyl groups, which can also impart hydrophobicity. researchgate.netwikipedia.org
Influence of the Dinitrile Group
The propanedinitrile (or malononitrile) portion of the molecule features two cyano (-C≡N) groups. The cyano group is compact and highly polar, leading to strong dipole-dipole interactions.
Mechanical Strength and Thermal Resistance: In polymers, strong intermolecular forces between polar groups like nitriles increase chain cohesion. This typically results in higher tensile strength and thermal resistance. slideshare.net The cyano group can also be converted into other useful functional groups, such as amides or carboxylic acids, which allows for further material modifications like cross-linking. msesupplies.comacs.org
Optical and Electrical Properties: The presence of nitrile groups can influence the optical properties of a material, including its refractive index. intertek.com Conjugated polymers that incorporate nitrile groups are also studied for their electronic properties and have been used as photocatalysts, indicating the group's role in the material's electronic structure. rsc.org
Data Tables
Table 1: Predicted Influence of Functional Groups on Material Properties
This table summarizes the anticipated effects of the trimethylsilyl and dinitrile functional groups on the key properties of materials derived from this compound, based on findings from analogous polymer systems.
| Property | Influence of Trimethylsilyl (TMS) Group | Influence of Dinitrile Group | Supporting Rationale |
| Thermal Stability | Increase: Enhances rigidity and sterically shields the polymer backbone. mdpi.comtandfonline.com | Increase: Strong dipole-dipole interactions increase cohesive energy. slideshare.net | Both groups contribute to a more thermally resistant material. The Tg is expected to be high. tandfonline.com |
| Mechanical Strength | Decrease (Potentially): May reduce chain packing density. | Increase: Strong intermolecular forces enhance tensile strength. slideshare.net | The final property depends on the balance between the TMS group's steric hindrance and the nitrile's cohesive forces. |
| Gas Permeability | Increase: Creates significant free volume due to bulky size. researchgate.net | Decrease: Promotes denser chain packing, reducing free volume. | The TMS group's effect is likely dominant, leading to a material with high gas permeability. researchgate.net |
| Solubility | Increase in Non-polar Solvents: Reduces intermolecular forces. wikipedia.org | Increase in Polar Solvents: The polar nature of the nitrile group enhances affinity for polar solvents. | The material is expected to exhibit selective solubility based on the solvent's polarity. |
| Surface Energy | Decrease: Imparts hydrophobicity and low surface tension. researchgate.net | Increase: Polar groups generally increase surface energy. | The surface properties will be highly dependent on the orientation of the functional groups at the material's surface. |
| Refractive Index | Decrease: Low electron density of alkylsilyl groups. | Increase: High electron density of the C≡N triple bond. | The final refractive index will be a composite of these opposing contributions. intertek.com |
Based on the comprehensive search conducted, there is currently no specific theoretical or computational research available in the public domain that focuses solely on the chemical compound this compound.
Studies employing methods such as Density Functional Theory (DFT), ab initio and semi-empirical calculations, computational modeling of reaction mechanisms, and advanced simulations for material design have been performed on structurally related trimethylsilyl compounds, such as E-2-(trimethylsilyl)-1-nitroethene mdpi.comresearchgate.netnih.gov and various other silylenes and diazoalkanes. researchgate.netnih.govmdpi.com However, direct computational investigations into the molecular structure, electronic properties, reaction energetics, and material prediction for this compound are not present in the available literature.
Therefore, it is not possible to provide the detailed, scientifically accurate article as per the requested outline for this compound. The specific data required for the following sections and subsections are absent from the search results:
Theoretical and Computational Studies of Trimethylsilyl Propanedinitrile
Advanced Simulations for Material Design and Prediction
Further research and publication in the field of computational chemistry would be necessary to generate the specific findings requested for (Trimethylsilyl)propanedinitrile.
Molecular Dynamics and Monte Carlo Simulations in Materials Science
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are two cornerstone computational techniques used to explore the properties of materials at an atomic scale. nih.govsciopen.com MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information about the dynamic evolution of a system. nih.govchemrxiv.org This is useful for understanding processes like diffusion, conformational changes, and the response of a material to external stimuli. nih.govmdpi.com
Monte Carlo simulations, in contrast, use statistical methods and random sampling to predict the equilibrium properties of a system. sciopen.com Grand Canonical Monte Carlo (GCMC) simulations, for example, are widely used to study the adsorption of molecules onto porous materials by simulating a system in equilibrium with a reservoir of particles. sciopen.com These simulations can predict adsorption capacities and selectivities, which are crucial for applications like gas separation. sciopen.com
Despite the broad utility of these methods in materials science, a specific search of published literature did not yield studies that have applied Molecular Dynamics or Monte Carlo simulations to investigate the properties or applications of this compound. Such studies could, for example, explore its behavior as a component in a polymer matrix or its interaction with surfaces, but this research has yet to be reported.
Table 1: Comparison of Molecular Dynamics and Monte Carlo Simulation Techniques
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
|---|---|---|
| Core Principle | Solves Newton's equations of motion for a system of particles. | Uses random sampling to evaluate multidimensional integrals and explore configuration space. |
| Primary Output | Trajectories of particles over time (dynamic information). | Ensemble averages of properties (thermodynamic information). |
| Time Dependence | Naturally provides time-dependent properties and kinetics. | Generally does not provide direct information about time evolution. |
| Typical Use Cases | Studying protein folding, liquid properties, diffusion, reaction dynamics. nih.govnih.gov | Calculating thermodynamic properties, phase equilibria, adsorption isotherms. sciopen.com |
| Exploration | Explores the potential energy surface by following deterministic paths. | Can overcome energy barriers more easily through random moves. |
Design of Functional Organic and Hybrid Materials
The design of functional materials involves the strategic synthesis of compounds and composites to achieve specific, tailored properties for technological applications. These properties can include electrical conductivity, catalytic activity, or specific optical responses. This compound, with its combination of a reactive dinitrile group and a sterically bulky, chemically inert trimethylsilyl (B98337) group, presents potential as a building block in such materials. evitachem.comwikipedia.org The nitrile groups can be involved in forming polymers or can be coordinated to metal centers in metal-organic frameworks (MOFs), while the trimethylsilyl group can influence solubility, volatility, and intermolecular packing. wikipedia.org
The development of functional materials often relies on computational screening and design before synthesis. mdpi.com Theoretical calculations can predict the electronic structure, stability, and potential functionality of a proposed material, guiding synthetic efforts toward the most promising candidates. This approach saves significant time and resources compared to a purely trial-and-error experimental process.
However, based on the available scientific literature, there are no specific reports detailing the design or computational modeling of this compound as a primary component in functional organic or hybrid materials. Its use appears to be primarily as a reagent in organic synthesis rather than as a core functional unit in advanced materials. evitachem.com
Application of Machine Learning in Chemical Research for this compound Systems
Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties, optimizing reaction conditions, and accelerating the discovery of new molecules and materials. chemrxiv.org In the context of organosilicon chemistry, ML models can be trained on large datasets of compounds to learn the complex relationships between molecular structure and properties.
For instance, ML models have been developed to predict the gas chromatography retention times of trimethylsilyl derivatives of various metabolites. These models learn from the molecular representation of the compounds to generate accurate predictions, which aids in the identification of molecules in complex mixtures.
While these tools demonstrate the power of ML for the broader class of trimethylsilyl-containing compounds, specific machine learning studies focused on this compound systems have not been identified in the reviewed literature. The application of ML could potentially predict its reactivity in various chemical environments, its physical properties, or its suitability for specific applications, but such targeted research is not yet available.
Advanced Analytical Approaches for Elucidating Trimethylsilyl Propanedinitrile Chemistry
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopy is the cornerstone for investigating the molecular dynamics and transformations of (Trimethylsilyl)propanedinitrile. Each method offers a unique window into the molecule's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Beyond simple one-dimensional spectra, advanced NMR techniques are indispensable for analyzing complex reaction mixtures and observing dynamic molecular processes.
Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and other stereodynamic processes. nih.govresearchgate.netnih.gov For this compound, variable temperature (VT) NMR experiments would allow for the monitoring of restricted rotations or potential equilibria between different conformers. By analyzing changes in the line shape of NMR signals at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. nih.gov
In the context of reaction monitoring, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical. These methods help to unambiguously assign proton (¹H), carbon (¹³C), and even silicon (²⁹Si) signals in mixtures containing reactants, intermediates, and products, which is often impossible with 1D spectra alone. For instance, an HMBC experiment could show a correlation between the protons of the trimethylsilyl (B98337) group and the carbon atoms of the propanedinitrile backbone, confirming connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Si(CH₃)₃ | ~0.1 - 0.3 | Highly shielded environment, characteristic sharp singlet. |
| ¹H | CH | Variable | Dependent on substitution and solvent. |
| ¹³C | Si(CH₃)₃ | ~ -1.0 - 2.0 | Characteristic signal for trimethylsilyl groups. |
| ¹³C | CH | Variable | Position is sensitive to the electron-withdrawing nitrile groups. |
| ¹³C | CN | ~110 - 120 | Typical range for nitrile carbons. |
| ¹³C | Quaternary C | Variable | The carbon atom bonded to the silyl (B83357) group. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. youtube.commdpi.com These methods are highly effective for identifying specific functional groups and tracking their transformation during a reaction. youtube.com IR and Raman spectroscopy are considered complementary, as some vibrational modes may be active in one technique but not the other. nih.gov
For this compound, the key functional groups each have distinct vibrational frequencies:
Nitrile Group (C≡N): This group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This band is an excellent diagnostic tool for the presence of the nitrile functionality.
Trimethylsilyl Group (Si(CH₃)₃): This group gives rise to several characteristic vibrations. A strong, prominent band around 1250 cm⁻¹ is due to the symmetric C-H deformation (umbrella mode) of the methyl groups attached to silicon. Another characteristic band appears in the 840-760 cm⁻¹ region, corresponding to the Si-C stretching and CH₃ rocking modes.
During a chemical reaction, such as the hydrolysis of the silyl group or addition reactions to the nitrile groups, IR spectroscopy can provide real-time mechanistic insights. For example, the disappearance of the characteristic Si-C and C≡N bands, coupled with the appearance of new bands (e.g., a broad O-H stretch around 3300 cm⁻¹ for hydrolysis), allows for the monitoring of reaction progress and the detection of key transformations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Spectroscopy |
| C≡N | Stretching | 2260 - 2240 | Strong, Sharp | IR |
| Si-(CH₃)₃ | Symmetric C-H Deformation | ~1250 | Strong | IR |
| Si-(CH₃)₃ | Si-C Stretch / CH₃ Rock | 840 - 760 | Strong | IR |
| C-H | Stretching | 2960 - 2850 | Medium-Weak | IR, Raman |
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and identifying its reaction products. nih.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a complex mixture. researchgate.net
In Electron Ionization (EI) mass spectrometry, this compound will undergo characteristic fragmentation, providing a molecular "fingerprint." The fragmentation of trimethylsilylated compounds is well-documented. nih.govnih.gov Key fragmentation pathways would include:
Loss of a methyl group (-15 Da): Formation of a stable [M-15]⁺ ion is very common for trimethylsilyl compounds.
The trimethylsilyl cation ([Si(CH₃)₃]⁺): A prominent peak at m/z 73 is a hallmark of TMS-containing molecules.
Cleavage of the Si-C bond: Fragmentation can occur at the bond connecting the silyl group to the propanedinitrile backbone.
By analyzing the mass spectra of products from a reaction, it is possible to identify side products, degradation compounds, and adducts, which is crucial for a complete mechanistic understanding. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions for unknown products.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Description |
| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. |
| [M-15]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the TMS group. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation; a strong diagnostic peak. |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.orguzh.ch While the trimethylsilyl group itself does not absorb in the standard UV-Vis range (200-800 nm), the nitrile groups (C≡N) contain π electrons and non-bonding (n) lone pair electrons.
The possible electronic transitions for the nitrile groups in this compound include n→π* and π→π* transitions. libretexts.org
n→π transitions:* These are typically weak and occur from the lone pair on the nitrogen to the antibonding π* orbital of the C≡N bond.
π→π transitions:* These involve the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the nitrile group.
These transitions for isolated nitrile groups usually occur at wavelengths below 200 nm, which is outside the range of standard spectrophotometers. libretexts.org However, if the dinitrile is part of a larger conjugated system, these absorption bands can shift to longer, more accessible wavelengths. UV-Vis spectroscopy is therefore most useful for studying reactions where a conjugated system is formed or consumed, as the changes in the absorption spectrum can be used to monitor the reaction kinetics. It is also a primary tool for investigating photochemical reactions initiated by the absorption of UV light.
Chromatographic and Separation Methodologies in Research Scale
Chromatography is fundamental for the purification of this compound and the analysis of complex mixtures generated during its synthesis or reactions. journalagent.comresearchgate.netijfmr.com The choice of technique depends on the scale and analytical goal.
Gas Chromatography (GC): Due to the volatility imparted by the trimethylsilyl group, this compound is well-suited for GC analysis. numberanalytics.com GC provides excellent separation of volatile components in a mixture. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying reaction products. researchgate.net The choice of the stationary phase is critical; non-polar phases are generally suitable for silylated compounds. researchgate.net
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for monitoring reactions in solution without sample workup, HPLC is the method of choice. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically used for separating silylated compounds from more polar reactants or byproducts.
Column Chromatography: For preparative-scale purification of this compound, column chromatography using silica (B1680970) gel is a standard method. journalagent.com Given the relative non-polarity of the compound, a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) would be employed to isolate the desired product from polar impurities or starting materials.
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example |
| Gas Chromatography (GC) | Quantitative analysis, separation of volatile mixtures | 5% Phenyl Polysiloxane | Helium, Nitrogen |
| HPLC (Reversed-Phase) | Reaction monitoring, purification of non-volatile mixtures | C18-bonded silica | Acetonitrile/Water |
| Column Chromatography | Preparative-scale purification | Silica Gel | Hexane/Ethyl Acetate |
Methodological Approaches for Data Interpretation and Contradiction Resolution in Kinetic Studies
Investigating the kinetics of reactions involving this compound requires a systematic approach to data acquisition and interpretation to build a robust mechanistic model. Contradictions between experimental data and a proposed mechanism are not failures, but rather opportunities to refine the scientific understanding.
A typical methodological approach involves:
Initial Rate Studies: The reaction is monitored under various initial concentrations of reactants using techniques like in-situ IR or NMR spectroscopy. This allows for the determination of the experimental rate law and the order of the reaction with respect to each component.
Intermediate Detection: During the reaction, advanced techniques are used to search for transient species. For example, cryo-NMR could trap a short-lived intermediate, or electrospray ionization mass spectrometry (ESI-MS) might detect its presence in the solution phase.
Model Building: Based on the rate law and any identified intermediates, a plausible reaction mechanism is proposed. This mechanism consists of a series of elementary steps.
Kinetic Simulation: The proposed mechanism is translated into a set of differential equations that are solved numerically to simulate the concentration profiles of all species over time.
Contradiction Analysis and Resolution: The simulated data is compared with the experimental results. Discrepancies indicate a flaw in the proposed mechanism. For instance:
Contradiction: The observed reaction order changes during the reaction.
Possible Cause: A product might be inhibiting the catalyst, or a different mechanistic pathway may become dominant as reactant concentrations change.
Resolution: The mechanism is modified to include a product inhibition step or an alternative pathway. New experiments are designed to specifically test this revised hypothesis, such as adding the product at the start of the reaction to see if it causes inhibition. researchgate.net
Contradiction: An unexpected byproduct is identified by GC-MS that is not accounted for in the mechanism.
Possible Cause: A previously unconsidered side reaction is occurring.
Resolution: The mechanism is expanded to include the elementary steps that lead to the formation of this byproduct. Isotopic labeling studies can be performed to trace the origin of the atoms in the byproduct, providing strong evidence for the proposed new pathway.
This iterative process of proposing a mechanism, testing it against experimental data, and refining it to resolve contradictions is central to elucidating the complex chemistry of reactive molecules like this compound.
Systematic Reviews and Meta-Analysis of Research Data
A systematic assessment of the literature concerning the analytical chemistry of this compound and its analogues reveals a strong reliance on Gas Chromatography-Mass Spectrometry (GC-MS). This is a common and powerful technique for the analysis of volatile and thermally stable trimethylsilyl derivatives. wordpress.comnih.gov The silylation of propanedinitrile (malononitrile) or its derivatives introduces a trimethylsilyl group, which increases the volatility of the compound, making it amenable to GC analysis. wordpress.comresearchgate.net
Research findings from studies on similar compounds, such as the trimethylsilyl derivatives of pyranopyrazoles, demonstrate that GC-MS can provide detailed information on fragmentation pathways. nist.gov For instance, the loss of specific radicals from the molecular ion can help in the structural confirmation of the derivatized molecule. nist.gov While direct studies on this compound are scarce, the well-documented fragmentation of TMS groups in mass spectrometry provides a solid basis for interpreting its mass spectrum. nih.gov
In addition to GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Studies on related organosilicon compounds, such as (Trimethylsilyl)methyllithium and 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt, highlight the utility of ¹H and ¹³C NMR in determining the precise arrangement of atoms within the molecule. wikipedia.orgspectrabase.com
Detailed Research Findings from Analogous Compounds
Systematic analysis of research data on compounds structurally related to this compound provides valuable insights into its expected analytical characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
The analysis of various trimethylsilyl derivatives by GC-MS is a well-established method. nih.govmdpi.com The retention time and mass spectrum are key identifiers. For a compound like this compound, the mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the trimethylsilyl group and the propanedinitrile backbone.
| Fragment Ion | m/z (mass-to-charge ratio) | Origin | Significance | Reference |
|---|---|---|---|---|
| [M]+• | Variable | Molecular Ion | Indicates the molecular weight of the compound. | nih.gov |
| [M-15]+ | Variable | Loss of a methyl radical (•CH₃) from the TMS group | Common fragmentation for TMS compounds. | nih.gov |
| [Si(CH₃)₃]+ | 73 | Trimethylsilyl cation | Characteristic and often abundant ion for TMS derivatives. | nist.gov |
| [M-Si(CH₃)₃]+ | Variable | Loss of the trimethylsilyl group | Indicates the mass of the propanedinitrile backbone. | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed structural information. For this compound, ¹H NMR would show signals corresponding to the protons on the trimethylsilyl group and the propanedinitrile moiety. The chemical shifts and coupling constants would be indicative of their chemical environment. ¹³C NMR would similarly provide information on the carbon skeleton.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Reference Compound | Reference |
|---|---|---|---|---|
| ¹H | (CH₃)₃Si- | ~0.1 - 0.3 | Trimethylsilane | chemicalbook.com |
| ¹H | -CH(CN)₂ | Variable, depends on substitution | Malononitrile (B47326) derivatives | rsc.org |
| ¹³C | (CH₃)₃Si- | ~ -1 to 2 | 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt | spectrabase.com |
| ¹³C | -CH(CN)₂ | Variable | Malononitrile derivatives | rsc.org |
| ¹³C | -CN | ~110 - 120 | Malononitrile derivatives | rsc.org |
The synthesis of this information from related compounds allows for a robust, albeit indirect, understanding of the analytical chemistry of this compound. Future primary research focusing specifically on this compound is needed to build a dedicated and comprehensive body of knowledge.
Future Research Directions and Emerging Paradigms in Trimethylsilyl Propanedinitrile Chemistry
Integration with Flow Chemistry and Automated Synthesis for Accelerated Discovery
The synthesis and derivatization of (Trimethylsilyl)propanedinitrile are ripe for integration with modern automation technologies. Flow chemistry and automated synthesis platforms offer the potential for rapid optimization, increased reproducibility, and the discovery of novel reaction pathways.
Automated synthesis systems, which have already revolutionized fields like peptide and oligonucleotide synthesis, are increasingly being adapted for more complex small molecules. bris.ac.uknih.gov These platforms allow for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, in a continuous or iterative fashion. bris.ac.uk For this compound, this could mean accelerated discovery of new derivatives by systematically varying reaction conditions and reactants in a high-throughput manner. The use of robotic platforms can enable multi-step syntheses without manual intervention, significantly speeding up the research and development cycle. bris.ac.ukresearchgate.net
Flow chemistry, in particular, offers distinct advantages for handling potentially reactive intermediates and for scaling up reactions safely and efficiently. nih.gov The integration of real-time analytical techniques within a flow setup would allow for immediate feedback and optimization, leading to higher yields and purities. This approach moves chemical synthesis towards a more data-rich, digitally controlled process, enhancing reproducibility across different laboratories. researchgate.net
Table 1: Potential Advantages of Automated and Flow Synthesis for this compound
| Feature | Benefit for this compound Research | Relevant Technologies |
| High-Throughput Screening | Rapid exploration of reaction conditions and synthesis of derivative libraries. | Robotic liquid handlers, parallel reactors. |
| Precise Parameter Control | Improved yields, selectivity, and safety by managing exothermic reactions or unstable intermediates. | Automated pumps, valves, and temperature controllers. nih.gov |
| Enhanced Reproducibility | Digital protocols ensure consistent results, facilitating collaboration and data sharing. researchgate.net | Chemical programming languages, standardized hardware. |
| Scalability | Seamless transition from laboratory-scale discovery to larger-scale production. | Continuous flow reactors. nih.gov |
| Integrated Purification | Automated work-up and purification steps streamline the synthesis workflow. | Solid-phase extraction modules, automated chromatography. bris.ac.uk |
Exploration of Novel Catalytic Transformations
The reactivity of the nitrile groups in this compound, modulated by the adjacent trimethylsilyl (B98337) group, presents a fertile ground for exploring novel catalytic transformations. Lewis acid and base catalysis, in particular, are promising avenues for developing new synthetic methodologies.
Lewis acid catalysis has been shown to be effective in promoting reactions with nitriles. For instance, the Lewis acid-promoted Pinner reaction allows for the synthesis of carboxylic esters from nitriles and alcohols. nih.govbeilstein-journals.org Applying this to this compound could lead to the formation of novel silylated ester intermediates. Various Lewis acids, such as trimethylsilyl triflate or indium(III) chloride-based catalysts, could be screened for optimal activity and selectivity. nih.govnih.gov
Furthermore, Lewis base catalysis can activate trimethylsilyl-containing reagents. For example, proazaphosphatrane has been used as a highly efficient Lewis base catalyst for the reaction of trimethylsilylacetonitrile with aldehydes to produce β-hydroxynitriles. organic-chemistry.org A similar strategy could be employed with this compound to synthesize a range of functionalized adducts. The trimethylsilyl group can also play a crucial role in directing the stereoselectivity of certain reactions, a feature that can be exploited in asymmetric catalysis.
The development of new catalytic systems for reactions such as hydrocyanation, cycloadditions, and transition metal-catalyzed cross-coupling reactions involving the C-CN bond are also promising areas of investigation.
Expansion into Niche Materials Science Applications
The unique combination of a silicon-containing group and two nitrile functionalities suggests that this compound could serve as a valuable monomer or precursor for advanced materials. Its incorporation into polymers could impart unique thermal, mechanical, and permeability properties.
Polymers containing trimethylsilyl groups, such as poly[1-(trimethylsilyl)-1-propyne], are known for their exceptionally high gas permeability, making them interesting for membrane-based gas separation applications. researchgate.net Similarly, silyl-containing methacrylates are used in contact lens materials due to their high oxygen permeability. segla.com.auresearchgate.net By analogy, polymers derived from this compound could exhibit tailored permeability and transport properties. The dinitrile functionality offers a route to various polymerization techniques, including anionic polymerization and the formation of nitrogen-containing polymers like polyimides or triazine networks, which are often characterized by high thermal stability.
The nitrile groups can also be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of material properties. For instance, the reduction of nitrile groups to amines would create polymers with different solubility and chelating properties.
Table 2: Potential Materials Science Applications for this compound-Derived Polymers
| Application Area | Potential Property | Rationale |
| Gas Separation Membranes | High gas permeability and selectivity. | The bulky trimethylsilyl group can create high free volume in the polymer matrix. researchgate.net |
| High-Performance Dielectrics | Low dielectric constant and high thermal stability. | Introduction of silicon can lower polarity; nitrile groups can be converted to thermally stable heterocycles. |
| Biomedical Materials | Enhanced oxygen permeability, biocompatibility. | Silyl (B83357) groups are known to increase oxygen transport in materials like contact lenses. segla.com.au |
| Functional Coatings | Tunable surface energy and adhesion. | The nitrile groups can be modified to alter surface properties. |
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research. For this compound, methods like Density Functional Theory (DFT) can provide profound insights into its electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental efforts.
DFT calculations can be employed to predict reaction mechanisms, identify transition states, and calculate activation energies for potential catalytic transformations. This can help in selecting the most promising catalysts and reaction conditions before extensive experimental screening is undertaken. For example, theoretical studies can elucidate the role of the trimethylsilyl group in stabilizing reactive intermediates or influencing the regioselectivity of a reaction. Similar DFT methods have been used to calculate NMR parameters for related silyl-nitrogen compounds, which can aid in the structural characterization of new derivatives. researchgate.net
Furthermore, computational screening of virtual libraries of this compound derivatives can predict their properties, such as electronic properties relevant to materials science or their potential as ligands for catalysts. This in-silico approach can prioritize synthetic targets and accelerate the discovery of new functional molecules.
Multiscale Modeling and Simulation Approaches
To bridge the gap from molecular behavior to macroscopic material properties, multiscale modeling and simulation approaches will be crucial. These methods combine different levels of theory to model complex chemical systems across various length and time scales. organic-chemistry.org
For the synthesis and polymerization of this compound, a multiscale approach could look like this:
Quantum Mechanics (QM): At the most fundamental level, QM methods can model the bond-breaking and bond-forming events during polymerization, providing accurate reaction energetics. uc.pt
Molecular Dynamics (MD): Using force fields derived from QM calculations, classical MD simulations can model the growth of polymer chains and their conformational dynamics at the nanoscale. uc.pt This can provide insights into properties like the glass transition temperature and mechanical strength.
Coarse-Graining/Mesoscale Models: By grouping atoms into larger "beads," coarse-grained simulations can explore larger systems over longer timescales. uc.pt This is particularly useful for predicting the morphology of polymer blends or the phase behavior of block copolymers derived from this compound.
This hierarchical modeling approach allows for the rational design of materials from the ground up, connecting the chemical structure of the monomer to the final performance of the material. researchgate.netuc.pt
Q & A
Q. How can researchers validate conflicting biological activity data for this compound derivatives in anticancer assays?
- Methodological Answer:
- Dose-Response Curves: Test derivatives across 5–100 μM ranges (MTT assay) to identify IC variability.
- Target Validation: Use siRNA knockdown to confirm involvement of specific kinases (e.g., EGFR inhibition by Tyrphostin AG-17) .
- Meta-Analysis: Compare data across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
